molecular formula C17H30O3 B115940 12(S)-hydroxy-16-Heptadecynoic Acid CAS No. 148019-74-3

12(S)-hydroxy-16-Heptadecynoic Acid

Cat. No. B115940
M. Wt: 282.4 g/mol
InChI Key: HBFCVDJQUPEEIC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12(S)-hydroxy-16-Heptadecynoic Acid (12(S)-HHA) is a novel fatty acid that has recently been discovered and is gaining popularity in the scientific community due to its unique properties and potential applications. 12(S)-HHA is a naturally occurring fatty acid found in the human body, and it has been found to have a wide range of potential applications in the field of biomedical research, including in the areas of biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid

    • Application : This research describes the behavior of mixtures of stearic acid (SA) and its hydroxylated counterpart 12-hydroxystearic acid (12-HSA) in aqueous mixtures at room temperature as a function of the 12-HSA/SA mole ratio .
    • Methods : The morphologies of the self-assembled aggregates are obtained through a multi-structural approach that combines confocal and cryo-TEM microscopies with small-angle neutron scattering (SANS) and wide-angle X-ray scattering (WAXS) measurements, coupled with rheology measurements .
    • Results : A clear trend towards partitioning between the two types of fatty acids is observed, presumably driven by the favorable formation of a H-bond network between hydroxyl OH function on the 12th carbon .
  • Advances in Nucleic Acid Research: Exploring the Potential of Oligonucleotides for Therapeutic Applications and Biological Studies

    • Application : This review explores the multifaceted applications of nucleic acids, focusing on their pivotal role in various biomedical applications .
    • Methods : Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy .
    • Results : Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications .

properties

IUPAC Name

(12S)-12-hydroxyheptadec-16-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFCVDJQUPEEIC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@H](CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12(S)-hydroxy-16-Heptadecynoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 2
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 3
Reactant of Route 3
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 4
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 5
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 6
12(S)-hydroxy-16-Heptadecynoic Acid

Citations

For This Compound
8
Citations
A Burger, JE Clark, M Nishimoto… - Journal of medicinal …, 1993 - ACS Publications
12-Hydroxy-16-heptadecynoic acid has been shown to selectively inactivate cytochrome P450 4A4, a pulmonary cytochromeP450 enzyme that catalyzes the-hydroxylation of …
Number of citations: 12 pubs.acs.org
SD Harmon, X Fang, TL Kaduce, S Hu… - … and essential fatty acids, 2006 - Elsevier
Cytochrome P450 (CYP) ω-oxidases convert arachidonic acid (AA) to 20-hydroxyeicosatetraenoic acid (20-HETE), a lipid mediator that modulates vascular tone. We observed that a …
Number of citations: 58 www.sciencedirect.com
AS Muerhoff - 1989 - search.proquest.com
The work to be presented herein describes studies on the substrate specificity of a cytochrome P450 (P450 $\sb {\rm PGw} $) purified from the lungs of pregnant rabbits. This P450 had …
Number of citations: 2 search.proquest.com
MJ Heslin, A Hawkins, W Boedefeld, JP Arnoletti… - Annals of …, 2005 - ncbi.nlm.nih.gov
Objective: To evaluate the role of celecoxib on 15-lipoxygenase-1 (15-LOX-1) expression, protein levels, and rates of apoptosis in colorectal cancer cell lines. Also, to evaluate the …
Number of citations: 62 www.ncbi.nlm.nih.gov
V Vello, S Umashankar, SM Phang, WL Chu, PE Lim… - Algal research, 2018 - Elsevier
Chlorella species are known to be potential algal candidates for biodiesel production due to their ability to store high lipid content and their natural metabolic versatility. An …
Number of citations: 16 www.sciencedirect.com
MO Husband - 2021 - search.proquest.com
Throughout the span of nearly 30 years, the treatment for HIV has progressed from being considered a death sentence to now allowing people living with HIV (PLWH) to live longer and …
Number of citations: 0 search.proquest.com
CEM Keller - 2016 - search.proquest.com
Fetal alcohol spectrum disorder (FASD) is a completely preventable disease, that has profound effects on life-long health and function of the affected individual. Prevalence estimates of …
Number of citations: 3 search.proquest.com
L Varela-Rodríguez, B Sánchez-Ramírez… - Plants, 2021 - mdpi.com
… (9), hibiscoquinone A (11), quercitrin (12), myricetin 3-(4’’-galloylrhamnoside) (13), obtusaquinol (14), epifisetinidol-(4β→8)-catechin (15), 12S-hydroxy-16-heptadecynoic acid (18), (-)-…
Number of citations: 9 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.